1-Bromocyclopropane-1-carbonitrile

Catalog No.
S2643816
CAS No.
1350746-42-7
M.F
C4H4BrN
M. Wt
145.987
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromocyclopropane-1-carbonitrile

CAS Number

1350746-42-7

Product Name

1-Bromocyclopropane-1-carbonitrile

IUPAC Name

1-bromocyclopropane-1-carbonitrile

Molecular Formula

C4H4BrN

Molecular Weight

145.987

InChI

InChI=1S/C4H4BrN/c5-4(3-6)1-2-4/h1-2H2

InChI Key

ZJLUXBWDBMMBMZ-UHFFFAOYSA-N

SMILES

C1CC1(C#N)Br

Solubility

not available

Organic Synthesis

Pharmaceutical Research

Material Science

Biochemistry

Environmental Science

Industrial Applications

Scientific Field: Industrial Chemistry Application Summary: In industrial settings, 1-Bromocyclopropane-1-carbonitrile is used in the synthesis of agrochemicals and specialty chemicals that require the cyclopropane ring as a functional group .

Methods of Application: The compound is involved in large-scale chemical reactions under controlled conditions to produce high-purity products essential for various industrial processes .

Results Summary: The industrial use of 1-Bromocyclopropane-1-carbonitrile has led to the efficient production of chemicals with high yields and purity, contributing to advancements in agriculture and manufacturing .

Catalysis Research

Scientific Field: Chemical Engineering Application Summary: 1-Bromocyclopropane-1-carbonitrile is studied for its role as a substrate in catalytic systems, particularly in reactions that involve the formation or manipulation of cyclopropane rings .

Results Summary: Catalysis research with 1-Bromocyclopropane-1-carbonitrile has led to more sustainable and efficient synthetic routes, reducing the need for harsh reagents and improving overall yields .

Nanotechnology

Scientific Field: Nanotechnology Application Summary: In nanotechnology, 1-Bromocyclopropane-1-carbonitrile is utilized to create nanostructures that can serve as carriers for drug delivery or as components in electronic devices .

Methods of Application: The compound is used to synthesize nanoscale materials, often through controlled polymerization processes. These materials are then tested for their physical and chemical properties using advanced microscopy and spectroscopy techniques .

Results Summary: The nanostructures derived from 1-Bromocyclopropane-1-carbonitrile have shown potential in targeted drug delivery systems and in the development of nanoelectronic components .

Agrochemical Development

Scientific Field: Agricultural Chemistry Application Summary: 1-Bromocyclopropane-1-carbonitrile is a precursor in the synthesis of agrochemicals designed to protect crops and improve yields .

Methods of Application: The compound is incorporated into the structure of pesticides and herbicides. Its stability and reactivity are crucial for the effectiveness of these agrochemicals .

Results Summary: Agrochemicals containing 1-Bromocyclopropane-1-carbonitrile have been effective in field trials, showing promise in combating various plant diseases and pests .

Analytical Chemistry

Scientific Field: Analytical Chemistry Application Summary: 1-Bromocyclopropane-1-carbonitrile is used as a standard or reference compound in chromatographic analyses to identify and quantify similar compounds .

Methods of Application: The compound’s unique retention time and spectral properties make it suitable for use in gas chromatography and mass spectrometry as a calibration standard .

Results Summary: Utilizing 1-Bromocyclopropane-1-carbonitrile in analytical methods has improved the accuracy and reliability of chemical analyses in various research and industrial settings .

Synthetic Biology

Scientific Field: Synthetic Biology Application Summary: This compound is investigated for its potential use in synthetic biology, particularly in the design of new biological pathways and organisms .

Methods of Application: 1-Bromocyclopropane-1-carbonitrile is used in the laboratory synthesis of bio-based materials and in the engineering of microorganisms for biotechnological applications .

Results Summary: Research in synthetic biology has shown that 1-Bromocyclopropane-1-carbonitrile can be integrated into biological systems, leading to innovative approaches in biomanufacturing .

Computational Chemistry

Scientific Field: Computational Chemistry Application Summary: Theoretical studies involving 1-Bromocyclopropane-1-carbonitrile are conducted to predict its reactivity and interaction with other molecules .

Methods of Application: Computational models and simulations are used to understand the electronic structure and potential energy surfaces of the compound. This helps in predicting its behavior in various chemical reactions .

Results Summary: Computational studies have provided valuable insights into the molecular dynamics of 1-Bromocyclopropane-1-carbonitrile, aiding in the design of new experiments and compounds .

1-Bromocyclopropane-1-carbonitrile is an organic compound with the molecular formula C₄H₄BrN and a molecular weight of approximately 145.99 g/mol. This compound features a cyclopropane ring substituted at the 1-position with a bromine atom and at the same position with a carbonitrile group. The presence of both the bromine and carbonitrile functional groups contributes to its unique reactivity and potential applications in organic synthesis.

There is no current research available on the mechanism of action of BCPN in any biological system.

Due to the lack of specific research, detailed safety information is unavailable. However, based on the presence of bromine, BCPN is likely to be harmful if inhaled, swallowed, or absorbed through the skin. The cyano group can also be toxic if broken down in the body. As a general precaution, BCPN should be handled with appropriate personal protective equipment in a well-ventilated fume hood [].

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic attack, which can lead to the formation of various derivatives depending on the nucleophile used.
  • Hydrolysis: In the presence of water, 1-bromocyclopropane-1-carbonitrile may hydrolyze to form carboxylic acids, releasing hydrogen bromide in the process .
  • Reduction: The carbonitrile group can be reduced to primary amines or aldehydes under appropriate conditions .

The synthesis of 1-bromocyclopropane-1-carbonitrile typically involves two main steps:

  • Formation of 1-Bromocyclopropane: Cyclopropane can be treated with hydrogen bromide to yield 1-bromocyclopropane.
  • Introduction of the Carbonitrile Group: The resulting 1-bromocyclopropane is then reacted with sodium cyanide, leading to the formation of 1-bromocyclopropane-1-carbonitrile .

1-Bromocyclopropane-1-carbonitrile has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Given its structural features, it may be explored for developing new pharmaceutical agents.
  • Material Science: The compound could be utilized in creating novel materials with specific properties due to its unique structure.

Several compounds share structural similarities with 1-bromocyclopropane-1-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-BromocyclopropaneCyclopropane ring with bromineGood leaving group for nucleophilic substitution
2-BromocyclopropanecarbonitrileCyclopropane ring with bromine and carbonitrileDifferent substitution pattern affecting reactivity
3-BromocyclopropanecarbonitrileCyclopropane ring with bromine and carbonitrile at position threeVarying steric hindrance impacts reactivity
BromoacetonitrileAcetonitrile structure with bromineDifferent functional group leading to distinct reactivity
CyclopropylcarbonitrileCyclopropyl structure with a carbonitrile groupLacks halogen substituent, altering reactivity

The uniqueness of 1-bromocyclopropane-1-carbonitrile lies in its dual functionality at one position on the cyclopropane ring, providing it with distinctive reactivity patterns not found in other similar compounds.

XLogP3

1.1

Dates

Modify: 2023-08-16

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